molecular formula C11H12N2O3 B3163957 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-oxopropanenitrile CAS No. 887352-46-7

3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-oxopropanenitrile

Cat. No. B3163957
CAS RN: 887352-46-7
M. Wt: 220.22 g/mol
InChI Key: UKSVDJSKDPMAPL-UHFFFAOYSA-N
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Description

3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.08479225 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclization

  • The compound undergoes reactions forming thiosemicarbazides, which can cyclize into 1,2,4-triazoles and 1,3,4-thiadiazoles, useful in the synthesis of heterocyclic compounds (Smicius et al., 2002).

Thermal Stability Studies

  • Thermal analysis of derivatives of this compound reveals insights into their thermal stability and decomposition patterns under various atmospheric conditions (Salih & Al-Sammerrai, 1986).

Reactions with Electrophiles

  • The compound's reactions with haloalkanes and formaldehyde produce oxadiazole S-alkyl and N(3)-aminomethyl derivatives, crucial for the synthesis of pyrimidine substituted derivatives (Smicius et al., 2002).

Nitrone-Cycloaddition Reaction

  • Oximes of this compound undergo a thermally induced nitrone-cycloaddition reaction, leading to novel isoxazolopyridopyrimidines, showcasing an alternative route for synthesizing these compounds (Noguchi et al., 1996).

Antiviral Activity

  • Some derivatives show moderate to high antiviral activity against hepatitis B virus, highlighting their potential in antiviral research (El‐Sayed et al., 2009).

X-ray Analysis and Hydrogen Bonding

  • X-ray analysis of certain derivatives provides structural insights, such as conformations and intermolecular hydrogen bonding patterns (Zhou et al., 2007).

Green Synthesis

  • Novel one-pot green synthesis methods have been developed for derivatives of this compound, emphasizing environmentally friendly approaches in chemical synthesis (Suman et al., 2017).

Tetracyclic Fused Tetrazines and Thiadiazines

  • Reactions with hydrazonoyl halides lead to the formation of novel heterocyclic systems like tetrazines and thiadiazines, expanding the utility in heterocyclic chemistry (Abbas et al., 2006).

Polymer Synthesis

  • The compound is used in the synthesis of polyamides containing uracil and adenine, contributing to the field of polymer chemistry (Hattori & Kinoshita, 1979).

Antibacterial and Antitumor Activity

  • Some synthesized compounds exhibit low antibacterial and antitumor activities, indicating potential biomedical applications (Gasparyan et al., 2016).

properties

IUPAC Name

3-(2-hydroxy-6-imino-3,5-dimethyl-4-oxocyclohexen-1-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-5-9(13)8(7(14)3-4-12)11(16)6(2)10(5)15/h5-6,13,16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSVDJSKDPMAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(C(=N)C(=C1O)C(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675575
Record name 3-(2-Amino-3,5-dimethyl-4,6-dioxocyclohex-1-en-1-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887352-46-7
Record name 3-(2-Amino-3,5-dimethyl-4,6-dioxocyclohex-1-en-1-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-oxopropanenitrile
Reactant of Route 2
3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-oxopropanenitrile
Reactant of Route 3
3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-oxopropanenitrile
Reactant of Route 4
3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-oxopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-oxopropanenitrile
Reactant of Route 6
3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-oxopropanenitrile

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